molecular formula C5H9NO4 B560684 2-Amino-3-methoxy-2-methyl-3-oxopropanoic acid CAS No. 107696-60-6

2-Amino-3-methoxy-2-methyl-3-oxopropanoic acid

Cat. No. B560684
CAS RN: 107696-60-6
M. Wt: 147.13
InChI Key: KJEBLXJLLPGXTE-UHFFFAOYSA-N
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Description

“2-Amino-3-methoxy-2-methyl-3-oxopropanoic acid” is also known as “3-Methoxy-2-methyl-3-oxopropanoic acid”. It is a chemical compound that belongs to the class of phenoxy . It is used in the preparation of esters, amides, lactams, and other organic compounds .


Molecular Structure Analysis

The molecular formula of “2-Amino-3-methoxy-2-methyl-3-oxopropanoic acid” is C5H8O4 . The molecular weight is 131.11 . The InChI code is 1S/C5H8O4/c1-3(4(6)7)5(8)9-2/h3H,1-2H3,(H,6,7)/p-1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-methoxy-2-methyl-3-oxopropanoic acid” include a molecular weight of 131.11 , and it has a storage temperature of 28 C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Fungal Xanthone Bikaverin Derivatives : 2-Amino-3-methoxy-2-methyl-3-oxopropanoic acid has been used in synthesizing compounds like ethyl 3-(1-hydroxy-6-methoxy-3,8-dimethyl-9-oxoxanthen-2-yl)-3-oxopropanoate, important in the study of fungal xanthones (I. Iijima et al., 1979).
  • Creation of Chromophores : It has been used to create pyrrolinone-type chromophores, useful in chiroptical studies, via reactions with α-amino acids (V. Toome & G. Reymond, 1975).

Biochemical Applications

  • Study of Methionine Antagonism in Tumor Growth : The compound showed potential as a structural analogue of methionine with tumor growth inhibitory activity in vitro studies (M. Tisdale, 1980).
  • Synthesis of Chiral Nylon Analogues : It was used as a key intermediate in the synthesis of poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide], a chiral nylon 3 analog (M. García-Martín et al., 2001).

Pharmaceutical Research

  • In Situ Determination of Amino Acid Configuration : The compound's reaction with dipeptides enables the in situ determination of the absolute configuration of NH2-terminal amino acids (V. Toome & B. Wegrzynski, 1983).
  • Synthesis of Antimitotic Agents : Modified versions of the compound have been synthesized for use as antimitotic agents and tubulin inhibitors (R. Romagnoli et al., 2008).

Photopolymerization Studies

  • Photopolymerization Initiator : It has been used in the creation of an alkoxyamine that functions as a photoinitiator, demonstrating its utility in photopolymerization processes (Y. Guillaneuf et al., 2010).

Safety and Hazards

The safety information available indicates that “2-Amino-3-methoxy-2-methyl-3-oxopropanoic acid” may cause skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-3-methoxy-2-methyl-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-5(6,3(7)8)4(9)10-2/h6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBLXJLLPGXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methoxy-2-methyl-3-oxopropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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